

comparative analysis of spectroscopic data for oxazole isomers

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Compound of Interest

Compound Name: 2,4-Dimethyloxazole-5-carbaldehyde

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A Comparative Spectroscopic Analysis of Oxazole Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for oxazole and its structural isomers, isoxazole and thiazole. Understanding the distinct spectroscopic fingerprints of these fundamental heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: A Spectroscopic Comparison

The structural differences between oxazole, isoxazole, and thiazole, particularly the relative positions of the heteroatoms, give rise to unique spectroscopic characteristics. The following tables summarize the key ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for these parent heterocyclic compounds.

Table 1: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Data

Compound	Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Oxazole	H-2	~7.95	~150.6
	H-4	~7.09	
	H-5	~7.69	
Isoxazole	H-3	8.31[1]	149.08[1]
	H-4	6.39[1]	
	H-5	8.49[1]	
Thiazole	H-2	~8.80-9.97[2]	~153.0
	H-4	~7.90-8.42[2]	
	H-5	~7.40-8.23[2]	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Modes	Wavenumber (cm ⁻¹)
Oxazole	Ring Stretching	1537, 1498, 1326[3]
C-H in-plane deformation	1257[3]	
Ring Breathing	1143, 1080[3]	
Isoxazole	N-O Stretching	~1153[4]
C-N Stretching	~1276[4]	
C-O Stretching	~1068[4]	
Thiazole	C-H Stretching (aromatic)	~3100[5]
C=N Stretching	~1500[5]	
C=C Stretching	~1450[5]	
Thiazole Skeletal Vibrations	1385[6]	

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Ion (M ⁺) m/z	Key Fragment Ions m/z
Oxazole	69[7][8]	68, 42, 41, 40[7]
Isoxazole	69[9]	68, 41, 40[9]
Thiazole	85[10]	58, 57, 45, 32

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[5]

- ^1H NMR Acquisition:
 - Spectrometer: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[\[5\]](#)[\[11\]](#)
 - Pulse Program: Use a standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.[\[5\]](#)
 - Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.[\[5\]](#)
 - Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.[\[5\]](#)
- ^{13}C NMR Acquisition:
 - Spectrometer: Use a 100 MHz or 125 MHz NMR spectrometer.[\[5\]](#)[\[11\]](#)
 - Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to single lines for each carbon.
 - Acquisition Time: Typically 1-2 seconds.[\[5\]](#)
 - Relaxation Delay: A 2-second delay is common.[\[5\]](#)
 - Number of Scans: Due to the low natural abundance of ^{13}C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[\[5\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[\[12\]](#) Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.[\[5\]](#) For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[\[12\]](#)
- Data Acquisition (FTIR):

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.[\[12\]](#)
- Background Spectrum: First, a background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.[\[5\]](#)
- Sample Spectrum: The sample is then placed in the beam path, and its spectrum is recorded.
- Parameters:
 - Spectral Range: 4000–400 cm^{-1} .[\[5\]](#)
 - Resolution: 4 cm^{-1} .[\[5\]](#)
 - Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.[\[5\]](#)

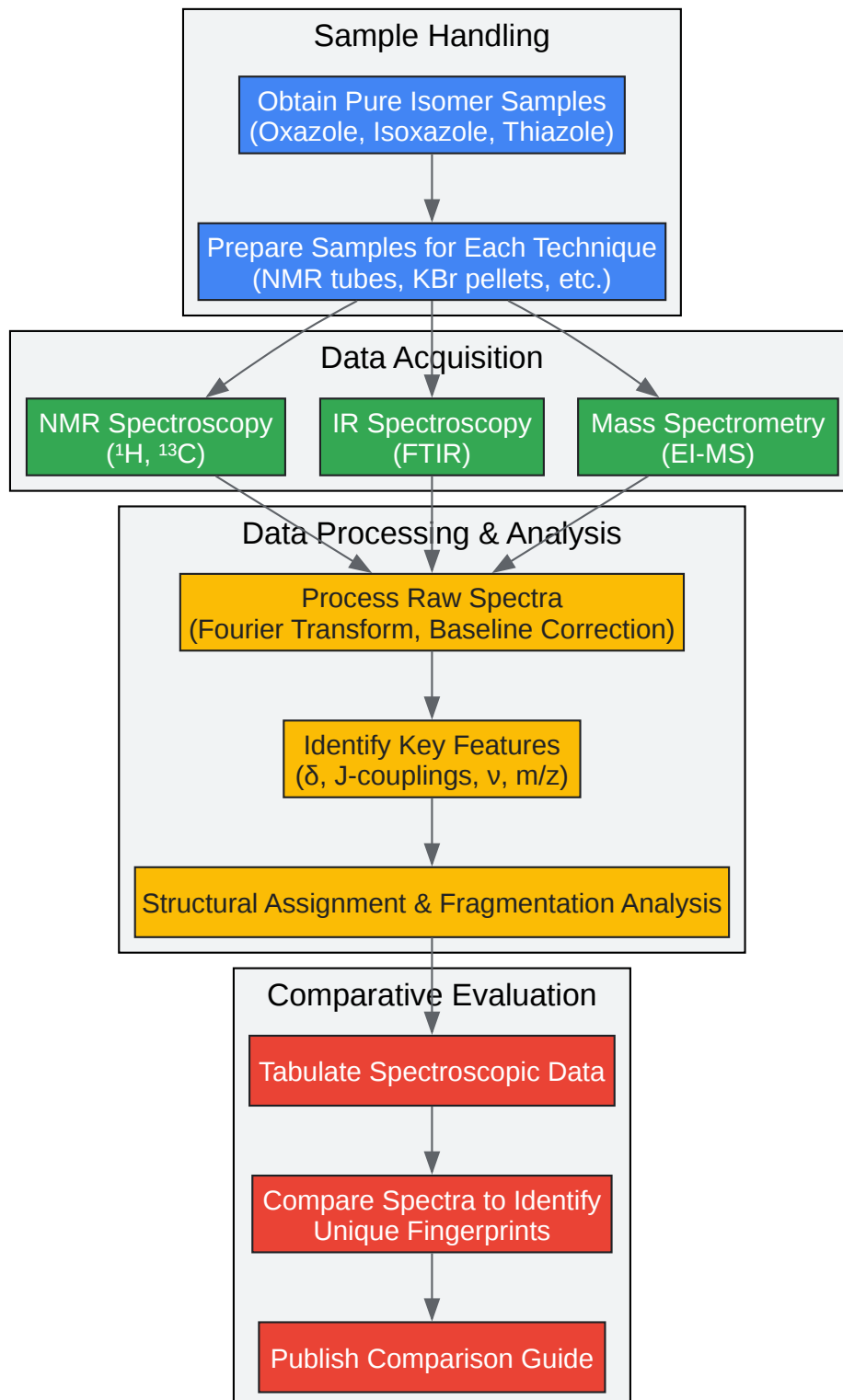
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like oxazole isomers. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z value. The peak with the highest m/z often corresponds to the molecular ion (M^+), and the other peaks represent fragment ions, which provide structural information.[\[13\]](#)

Visualization of the Analytical Workflow

The logical flow for a comparative spectroscopic analysis involves several key steps, from initial sample preparation to final data interpretation and comparison.

Workflow for Comparative Spectroscopic Analysis of Isomers

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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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